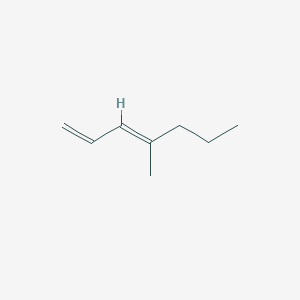

4-Methyl-1,3-heptadiene

Description

Properties

CAS No. |

17603-57-5 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.2 g/mol |

IUPAC Name |

(3E)-4-methylhepta-1,3-diene |

InChI |

InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4,6H,1,5,7H2,2-3H3/b8-6+ |

InChI Key |

AHWGKLXMXHPYBI-SOFGYWHQSA-N |

SMILES |

CCCC(=CC=C)C |

Isomeric SMILES |

CCC/C(=C/C=C)/C |

Canonical SMILES |

CCCC(=CC=C)C |

Other CAS No. |

40095-05-4 |

Synonyms |

4-Methyl-1,3-heptadiene (c,t) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-1,3-heptadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-1,3-heptadiene (CAS No: 17603-57-5[1]), a conjugated diene with potential applications in organic synthesis and materials science. This document details plausible synthetic routes, including experimental protocols, and provides a thorough analysis of its spectroscopic and physical properties.

Introduction

This compound is a volatile organic compound with the molecular formula C₈H₁₄ and a molecular weight of 110.20 g/mol .[2] Its structure, featuring a conjugated diene system, makes it a valuable synthon in various chemical transformations, including Diels-Alder reactions and polymerizations. Understanding its synthesis and having a complete set of characterization data is crucial for its effective utilization in research and development.

Synthesis of this compound

Two primary synthetic routes are proposed for the preparation of this compound: the dehydration of 4-methyl-3-heptanol (B77350) and the Wittig reaction.

Route 1: Dehydration of 4-Methyl-3-heptanol

This method involves the acid-catalyzed dehydration of the corresponding secondary alcohol, 4-methyl-3-heptanol. The reaction proceeds through a carbocation intermediate, and due to the potential for rearrangements and the formation of multiple alkene isomers, careful control of reaction conditions is necessary to favor the desired conjugated diene product.

Workflow for the Dehydration of 4-Methyl-3-heptanol:

Caption: Synthesis of this compound via dehydration.

Experimental Protocol: Synthesis of 4-Methyl-3-heptanol

This protocol is adapted from the synthesis of 4-methyl-3-heptanol.[3]

-

Grignard Reagent Formation: In a dry, round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 2-bromopentane in anhydrous diethyl ether is then added dropwise to the magnesium turnings with stirring. The reaction mixture is refluxed until the magnesium is consumed.

-

Grignard Reaction: The Grignard solution is cooled, and a solution of propanal in anhydrous diethyl ether is added dropwise with stirring at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.

-

Workup: The reaction mixture is cooled and poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude 4-methyl-3-heptanol is purified by fractional distillation.

Experimental Protocol: Dehydration of 4-Methyl-3-heptanol

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place the purified 4-methyl-3-heptanol.

-

Dehydration: Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath. The mixture is then gently heated.

-

Product Collection: The alkene products will distill as they are formed. The distillate, which will contain a mixture of alkene isomers and water, is collected.

-

Workup and Purification: The organic layer of the distillate is separated, washed with a dilute sodium bicarbonate solution and then with water, and dried over a suitable drying agent (e.g., anhydrous calcium chloride). The final product, this compound, is isolated and purified by fractional distillation. It is important to note that this reaction may yield a mixture of isomers, including 4-methyl-2-heptene (B1238739) and other dienes.

Route 2: Wittig Reaction

The Wittig reaction provides a highly regioselective method for alkene synthesis.[4] To synthesize this compound, a Wittig reagent derived from a propyl halide would react with but-2-enal, or a Wittig reagent from an ethyl halide would react with 2-methylpent-2-enal. The choice of reactants will influence the stereoselectivity of the resulting double bond.

Workflow for the Wittig Synthesis of this compound:

Caption: Synthesis of this compound via Wittig reaction.

Experimental Protocol: Wittig Synthesis

Note: A specific protocol for the synthesis of this compound via the Wittig reaction is not detailed in the searched literature. The following is a general procedure.

-

Phosphonium Salt Preparation: A solution of triphenylphosphine and a propyl halide (e.g., 1-bromopropane) in a suitable solvent (e.g., toluene) is heated at reflux to form the corresponding phosphonium salt. The salt is then filtered, washed, and dried.

-

Ylide Formation: The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere. A strong base (e.g., n-butyllithium or sodium hydride) is added at low temperature to generate the ylide.

-

Wittig Reaction: A solution of but-2-enal in the same solvent is added dropwise to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography to separate the this compound from the triphenylphosphine oxide byproduct.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity and purity. This includes determining its physical properties and analyzing its spectroscopic data.

Physical Properties

The known physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [1] |

| Molecular Weight | 110.20 g/mol | [2] |

| Boiling Point | 126.6 °C at 760 mmHg | |

| Density | 0.739 g/cm³ | |

| Flash Point | 16.7 °C |

Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound.

Workflow for Spectroscopic Characterization:

Caption: Spectroscopic characterization workflow.

¹H NMR Spectroscopy

While a specific experimental spectrum for this compound was not found in the searched literature, the expected chemical shifts and multiplicities can be predicted based on the structure.

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| =CH₂ | 4.9 - 5.1 | dd |

| =CH- | 5.8 - 6.5 | m |

| =CH- (next to methyl) | 5.5 - 5.7 | d |

| -CH₂- | 2.0 - 2.2 | q |

| -CH₃ (on double bond) | 1.7 - 1.9 | s |

| -CH₂-CH₃ | 0.9 - 1.1 | t |

¹³C NMR Spectroscopy

PubChem lists the availability of a ¹³C NMR spectrum for (E)-1,3-Heptadiene, 4-methyl-.[2] The expected chemical shifts are outlined below.

| Carbon Environment | Predicted Chemical Shift (ppm) |

| =CH₂ | ~115 |

| =CH- | ~130-140 |

| =C(CH₃)- | ~135 |

| -CH₂- | ~30 |

| -CH₃ (on double bond) | ~12 |

| -CH₂-C H₃ | ~14 |

| =C H- (next to methyl) | ~125 |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available from the NIST WebBook.[1] Key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080-3010 | C-H stretch | =C-H (alkene) |

| ~2960-2850 | C-H stretch | -C-H (alkane) |

| ~1650 & ~1600 | C=C stretch | Conjugated Diene |

| ~990 and ~910 | C-H bend (out-of-plane) | Monosubstituted alkene |

| ~890 | C-H bend (out-of-plane) | Trisubstituted alkene |

Mass Spectrometry (MS)

The mass spectrum of this compound is available from the NIST database.[1] The fragmentation pattern is key to confirming the structure.

| m/z | Proposed Fragment |

| 110 | [M]⁺ (Molecular Ion) |

| 95 | [M - CH₃]⁺ |

| 81 | [M - C₂H₅]⁺ |

| 67 | [M - C₃H₇]⁺ |

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound and has provided a comprehensive overview of its characteristic physical and spectroscopic properties. While detailed experimental protocols for the direct synthesis of this specific compound are not widely published, the general procedures provided for the dehydration of alcohols and the Wittig reaction serve as a strong foundation for its laboratory synthesis. The compiled characterization data will be invaluable for the unambiguous identification and quality control of the synthesized product. This information is intended to support researchers and scientists in the effective synthesis and application of this compound in their respective fields.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Methyl-1,3-heptadiene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-heptadiene is a conjugated diene with the molecular formula C₈H₁₄. The presence of two double bonds, one of which can exhibit geometric isomerism, and the placement of the methyl group give rise to several isomers. This guide provides a detailed overview of the chemical and physical properties of the (E) and (Z) isomers of this compound, along with other positional isomers. Understanding the distinct properties of these isomers is crucial for their identification, separation, and application in chemical synthesis and research.

Physicochemical Properties

The physicochemical properties of this compound isomers are summarized in the tables below. Data for the (E)-isomer is more readily available in public databases compared to the (Z)-isomer.

Table 1: General Properties of this compound Isomers

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [1][2] |

| Molecular Weight | 110.20 g/mol | [1][2] |

| CAS Number | 17603-57-5 (for cis,trans mixture) | [1][3] |

| 40095-05-4 (for E-isomer) | [2] |

Table 2: Physical Properties of this compound and Related Isomers

| Property | (E)-4-Methyl-1,3-heptadiene | (Z)-4-Methyl-1,3-heptadiene | 4-Methyl-1,4-heptadiene | 3-Methyl-1,4-heptadiene | 4-Methyl-1,5-heptadiene |

| Boiling Point | Not explicitly available | Not available | Not available | Not available | Not available |

| Density | Not explicitly available | Not available | Not available | Not available | Not available |

| Kovats Retention Index (Standard non-polar) | 800.4 | Not available | 747.1, 787 | 715 | Not available |

Note: Experimental physical properties for the individual isomers of this compound are not well-documented in publicly available literature. The Kovats index is a gas chromatographic retention index used for the identification of volatile organic compounds.

Table 3: Computed Physicochemical Properties of (E)-4-Methyl-1,3-heptadiene

| Property | Value | Reference |

| XLogP3 | 3.7 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 110.109550447 | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

| Heavy Atom Count | 8 | [2] |

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and differentiation of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

The mass spectrum of this compound isomers is expected to show a molecular ion peak (M⁺) at m/z 110. The fragmentation pattern would involve the loss of alkyl fragments, with characteristic peaks aiding in the identification of the carbon skeleton. The NIST Mass Spectrometry Data Center provides a reference spectrum for (E)-1,3-Heptadiene, 4-methyl- (NIST Number: 113091).[2]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, characteristic C-H stretching vibrations for the sp² and sp³ hybridized carbons are expected above and below 3000 cm⁻¹, respectively. The C=C stretching vibrations of the conjugated diene system typically appear in the 1600-1650 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 700-1000 cm⁻¹ region can provide information about the substitution pattern of the double bonds. A vapor phase IR spectrum for this compound is available.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of specific this compound isomers are not extensively published. However, general methodologies for the synthesis of conjugated dienes and their analysis by gas chromatography are well-established.

Synthesis of this compound Isomers

A plausible synthetic route for this compound isomers involves the Wittig reaction, a powerful method for forming carbon-carbon double bonds. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of reagents and reaction conditions.

General Protocol for Wittig Reaction:

-

Ylide Preparation: A phosphonium (B103445) ylide is prepared by treating a suitable phosphonium salt with a strong base. For the synthesis of a (Z)-alkene, a non-stabilized ylide is typically used, while a stabilized ylide often favors the formation of the (E)-alkene.

-

Reaction with Carbonyl: The ylide is then reacted with an appropriate aldehyde or ketone. For the synthesis of this compound, one could envision reacting an α,β-unsaturated aldehyde with a phosphorus ylide, or an allylic phosphonium ylide with a saturated aldehyde.

-

Work-up and Purification: The reaction mixture is worked up to remove the triphenylphosphine (B44618) oxide byproduct and other impurities. The final product is typically purified by distillation or column chromatography.

Another potential synthetic approach involves the Grignard reaction. An organomagnesium halide (Grignard reagent) can be reacted with an α,β-unsaturated ketone, which can lead to either 1,2- or 1,4-addition products depending on the reaction conditions and the presence of catalysts like copper(I) salts.[5] Subsequent dehydration of the resulting alcohol could yield the desired diene.

Analysis of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile organic compounds like diene isomers.

General Protocol for GC-MS Analysis:

-

Sample Preparation: The sample containing the diene isomers is dissolved in a suitable volatile solvent.

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The isomers are separated on a capillary column based on their boiling points and interactions with the stationary phase. Non-polar columns are often used for hydrocarbon analysis. The elution order of cis and trans isomers can depend on the specific column and conditions.

-

Detection and Identification: As the separated components elute from the column, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a mass spectrum for each component. The retention times from the gas chromatogram and the mass spectra are used to identify the individual isomers, often by comparison with reference standards or library data.[6][7]

Mandatory Visualization

Caption: Workflow for the synthesis and characterization of this compound isomers.

Conclusion

This technical guide has summarized the available chemical and physical property data for this compound isomers. While there are gaps in the experimental data, particularly for the (Z)-isomer, this document provides a foundational understanding for researchers. The outlined general experimental protocols for synthesis and analysis offer a starting point for further investigation into these interesting conjugated dienes. The distinct properties of each isomer, once fully characterized, will be critical for their specific applications in organic synthesis and materials science.

References

- 1. This compound [webbook.nist.gov]

- 2. (E)-1,3-Heptadiene, 4-methyl- | C8H14 | CID 5368944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 17603-57-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. spectrabase.com [spectrabase.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Conjugated Dienes of Fatty Acids in Vischeria sp. IPPAS C-70 under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Routes for (3E)-4-methylhepta-1,3-diene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3E)-4-methylhepta-1,3-diene is a conjugated diene of interest in organic synthesis. This technical guide provides a detailed overview of the primary synthetic routes for its preparation, with a focus on stereoselective methods. The core methodologies discussed are the Wittig reaction, the Julia-Kocienski olefination, and the dehydration of a tertiary alcohol precursor. This document includes detailed experimental protocols, a comparative analysis of quantitative data, and logical workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Conjugated dienes are pivotal structural motifs in a vast array of natural products and are versatile intermediates in chemical synthesis. The stereoselective synthesis of these compounds is of paramount importance, as the geometric configuration of the double bonds significantly influences the biological activity and chemical reactivity of the molecule. This guide focuses on the synthesis of (3E)-4-methylhepta-1,3-diene, a specific isomer of 4-methylhepta-1,3-diene, and outlines key synthetic strategies to achieve its formation with high stereocontrol.

Overview of Synthetic Strategies

The synthesis of (3E)-4-methylhepta-1,3-diene can be approached through several established olefination and elimination reactions. The choice of method often depends on the desired stereoselectivity, the availability of starting materials, and the required scale of the synthesis. The three principal routes detailed in this guide are:

-

The Wittig Reaction: A classic and widely used method for alkene synthesis, which can be adapted to form conjugated dienes.

-

The Julia-Kocienski Olefination: A powerful and highly stereoselective olefination reaction that typically favors the formation of (E)-alkenes.

-

Dehydration of 4-methylhept-1-en-4-ol: An elimination reaction from a readily accessible tertiary alcohol.

The logical flow of these synthetic approaches is depicted in the following diagram.

Caption: Overview of synthetic pathways to (3E)-4-methylhepta-1,3-diene.

Detailed Synthetic Routes and Experimental Protocols

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with a ketone or aldehyde.[1] For the synthesis of (3E)-4-methylhepta-1,3-diene, 2-pentanone is reacted with an allylic phosphorus ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides generally favor (Z)-alkenes.[2] The allylic ylide required for this synthesis is considered semi-stabilized, which can lead to mixtures of (E) and (Z) isomers.[1] The Schlosser modification can be employed to enhance the formation of the (E)-isomer.[3]

Experimental Protocol (General Procedure):

-

Preparation of the Phosphonium (B103445) Salt: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, a solution of triphenylphosphine (B44618) (1.1 eq.) in anhydrous toluene (B28343) is prepared under an inert atmosphere (e.g., nitrogen or argon). Allyl bromide (1.0 eq.) is added dropwise, and the mixture is heated to reflux for 24 hours. The resulting white precipitate, allyltriphenylphosphonium bromide, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Ylide Formation and Reaction with 2-Pentanone: The dried phosphonium salt (1.0 eq.) is suspended in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried flask under an inert atmosphere. The suspension is cooled to -78 °C, and a strong base such as n-butyllithium (1.0 eq.) is added dropwise, resulting in the formation of the orange-red ylide. The mixture is stirred at this temperature for 1 hour. A solution of 2-pentanone (1.0 eq.) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 4-methylhepta-1,3-diene. The (E) and (Z) isomers may be separable by careful chromatography or distillation.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modification of the classical Julia olefination and is renowned for its high (E)-selectivity.[4][5][6] This one-pot reaction involves the coupling of a heteroaryl sulfone with a carbonyl compound.[7] For the synthesis of (3E)-4-methylhepta-1,3-diene, 2-pentanone is reacted with an allylic 1-phenyl-1H-tetrazol-5-yl (PT) sulfone. The high (E)-selectivity is a result of the kinetically controlled addition of the metalated sulfone to the ketone, leading to an anti-β-alkoxysulfone intermediate that stereospecifically decomposes to the (E)-alkene.[6]

Experimental Protocol (General Procedure):

-

Preparation of the Allylic PT-Sulfone: The allylic PT-sulfone can be prepared from allyl alcohol via conversion to the corresponding bromide, followed by substitution with the sodium salt of 1-phenyl-1H-tetrazole-5-thiol and subsequent oxidation to the sulfone.

-

Olefination Reaction: To a stirred solution of the allylic PT-sulfone (1.0 eq.) in anhydrous dimethoxyethane (DME) under an inert atmosphere at -78 °C, a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq.) in DME is added dropwise. The resulting solution is stirred for 1 hour at this temperature. A solution of 2-pentanone (1.2 eq.) in DME is then added dropwise. The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched with water, and the mixture is diluted with diethyl ether. The layers are separated, and the aqueous phase is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with hexanes) to yield (3E)-4-methylhepta-1,3-diene.[7]

Dehydration of 4-methylhept-1-en-4-ol

This two-step route begins with the synthesis of the tertiary alcohol, 4-methylhept-1-en-4-ol, via a Grignard reaction between vinylmagnesium bromide and 2-pentanone. The subsequent dehydration of this alcohol can lead to a mixture of isomeric dienes. Achieving high selectivity for the conjugated (3E)-isomer requires careful selection of the dehydrating agent and reaction conditions. While strong acids can promote this dehydration, they often lead to a mixture of products and potential polymerization. Milder reagents such as phosphorus oxychloride in pyridine (B92270) or iodine are often employed to achieve greater control.

Experimental Protocol:

-

Synthesis of 4-methylhept-1-en-4-ol (Grignard Reaction):

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stir bar, magnesium turnings (1.2 eq.) and a crystal of iodine are placed under an inert atmosphere. A solution of vinyl bromide (1.2 eq.) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent has formed, the solution is cooled to 0 °C, and a solution of 2-pentanone (1.0 eq.) in anhydrous THF is added dropwise.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude alcohol, which can be purified by distillation.

-

-

Dehydration to (3E)-4-methylhepta-1,3-diene:

-

Method A (Phosphorus Oxychloride/Pyridine): The purified 4-methylhept-1-en-4-ol (1.0 eq.) is dissolved in anhydrous pyridine in a flask cooled to 0 °C. Phosphorus oxychloride (1.5 eq.) is added dropwise with stirring. The mixture is then heated at reflux for 4 hours. After cooling, the reaction mixture is poured onto crushed ice and extracted with diethyl ether. The organic extracts are washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated.

-

Method B (Catalytic Iodine): The purified 4-methylhept-1-en-4-ol (1.0 eq.) is heated with a catalytic amount of iodine. The product diene is distilled directly from the reaction mixture as it is formed. This method often favors the formation of the more stable conjugated diene.

-

-

Purification: The crude diene from either dehydration method is purified by fractional distillation to isolate the (3E)-4-methylhepta-1,3-diene.

Quantitative Data

The following table summarizes the reported and expected quantitative data for the described synthetic routes. It is important to note that specific yields and stereoselectivities for the synthesis of (3E)-4-methylhepta-1,3-diene may not be extensively reported in the literature, and the data presented here may be based on analogous reactions.

| Synthetic Route | Key Reagents | Typical Yield | (E/Z) Selectivity | Reference(s) |

| Wittig Reaction | 2-Pentanone, Allyltriphenylphosphonium bromide, n-BuLi | Moderate | Mixture of isomers, (E) favored with Schlosser modification | [1][3] |

| Julia-Kocienski Olefination | 2-Pentanone, Allylic PT-Sulfone, KHMDS | Good to Excellent | High (E)-selectivity | [4][6][7] |

| Dehydration of Alcohol | 4-methylhept-1-en-4-ol, POCl₃/Pyridine or I₂ | Moderate to Good | Mixture of isomers, thermodynamic product favored | N/A |

Conclusion

This technical guide has detailed three primary synthetic routes for the preparation of (3E)-4-methylhepta-1,3-diene. The Julia-Kocienski olefination stands out as the most promising method for achieving high (E)-stereoselectivity. The Wittig reaction offers a viable alternative, although controlling the stereochemical outcome may require specific modifications. The dehydration of 4-methylhept-1-en-4-ol is a straightforward approach, but may yield a mixture of isomeric dienes requiring careful purification. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including the desired purity, scale, and available resources. The provided experimental protocols and comparative data serve as a valuable resource for chemists aiming to synthesize this and related conjugated dienes.

References

- 1. jk-sci.com [jk-sci.com]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicreactions.org [organicreactions.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Julia olefination - Wikipedia [en.wikipedia.org]

- 7. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

In-Depth Technical Guide: Thermodynamic Properties of 4-Methyl-1,3-heptadiene (CAS 17603-57-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data for the compound 4-Methyl-1,3-heptadiene (CAS 17603-57-5). Due to a lack of experimentally derived thermodynamic parameters in publicly accessible literature, this document focuses on computationally predicted data obtained through the Joback group contribution method. Furthermore, it outlines the general experimental protocols that would be employed for the direct measurement of these properties.

Compound Identification

-

CAS Number: 17603-57-5

-

Chemical Name: this compound

-

Molecular Formula: C₈H₁₄

-

Molecular Weight: 110.20 g/mol

-

Structure:

-

SMILES: C=CC=C(C)CCC

-

InChI Key: AHWGKLXMXHPYBI-UHFFFAOYSA-N

-

Thermodynamic Data

The following tables summarize the calculated thermodynamic and physical properties of this compound. These values have been estimated using the Joback and Crippen computational methods, which are widely used for predicting chemical properties when experimental data is unavailable.[1]

Table 1: Calculated Thermodynamic Properties [1]

| Property | Value | Unit | Method |

| Ideal Gas Heat Capacity (Cp,gas) | See Table 4 | J/(mol·K) | Joback |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 175.99 | kJ/mol | Joback |

| Enthalpy of Formation (Gas, ΔfH°gas) | 24.41 | kJ/mol | Joback |

| Enthalpy of Fusion (ΔfusH°) | 14.09 | kJ/mol | Joback |

| Enthalpy of Vaporization (ΔvapH°) | 32.77 | kJ/mol | Joback |

Table 2: Calculated Physical Properties [1]

| Property | Value | Unit | Method |

| Normal Boiling Point (Tboil) | 383.16 | K | Joback |

| Melting Point (Tfus) | 159.12 | K | Joback |

| Critical Temperature (Tc) | 562.15 | K | Joback |

| Critical Pressure (Pc) | 2808.38 | kPa | Joback |

| Critical Volume (Vc) | 0.446 | m³/kmol | Joback |

| McGowan's Characteristic Volume (McVol) | 114.980 | ml/mol | McGowan |

Table 3: Calculated Partition and Solubility Properties [1]

| Property | Value | Unit | Method |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.919 | - | Crippen |

| Water Solubility (log10WS) | -2.88 | mol/l | Crippen |

Table 4: Ideal Gas Heat Capacity (Cp,gas) as a Function of Temperature (Joback Method) [1]

The Joback method uses a polynomial to express the ideal gas heat capacity as a function of temperature: Cp,gas = A + B·T + C·T² + D·T³

| Coefficient | Value |

| A | -1.139 x 10¹ |

| B | 6.008 x 10⁻¹ |

| C | -2.043 x 10⁻⁴ |

| D | -4.900 x 10⁻⁸ |

Methodologies: Computational and Experimental

Computational Methodology: The Joback Group Contribution Method

The thermodynamic data presented in this guide were calculated using the Joback method, a group contribution technique for the estimation of pure component properties from molecular structure alone. This method is an extension of the Lydersen method and relies on the principle that the properties of a molecule can be approximated by the sum of contributions from its constituent functional groups.

Core Principles:

-

Group Contributions: The molecule is broken down into a set of predefined functional groups. Each group is assigned a numerical contribution for a specific thermodynamic property.

-

Additivity: The overall property of the molecule is calculated by summing the contributions of its constituent groups. The Joback method assumes no interactions between the groups.

-

Structure-Property Relationship: This approach establishes a direct link between the chemical structure of a compound and its macroscopic properties.

The general workflow for the Joback method is illustrated in the diagram below.

Caption: Workflow for the Joback group contribution method.

General Experimental Protocols

While specific experimental data for this compound is lacking, the following are standard, well-established protocols for the determination of key thermodynamic properties for volatile organic compounds.

1. Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is typically determined indirectly through combustion calorimetry.

-

Principle: The compound is completely combusted in a high-pressure oxygen environment within a bomb calorimeter. The heat released during this exothermic reaction (enthalpy of combustion, ΔcH°) is measured by observing the temperature change of the surrounding water bath. The enthalpy of formation is then calculated using Hess's Law, which relates the enthalpy of formation of reactants and products to the enthalpy of the reaction.

-

Apparatus: A bomb calorimeter, which consists of a high-pressure stainless steel vessel (the "bomb"), a water bath, a stirrer, a thermometer, and an ignition system.

-

Procedure:

-

A precisely weighed sample of the liquid is placed in a crucible within the bomb.

-

The bomb is sealed, purged of air, and pressurized with pure oxygen.

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The system is allowed to reach thermal equilibrium.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is recorded until it reaches a maximum and then begins to cool.

-

The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system.

-

The standard enthalpy of formation is then derived from the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the measured enthalpy of combustion.

-

2. Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be measured directly by calorimetry or indirectly from vapor pressure measurements.

-

Direct Calorimetric Measurement:

-

Principle: A known amount of electrical energy is supplied to a sample of the liquid at a constant temperature to induce vaporization. The mass of the vaporized substance is measured. The enthalpy of vaporization is the ratio of the energy supplied to the amount of substance vaporized.

-

Apparatus: A vaporization calorimeter, often a Calvet-type microcalorimeter or a custom-built apparatus with a heating element, a sample cell, and a system for collecting and quantifying the vapor.

-

-

Indirect Measurement from Vapor Pressure:

-

Principle: The relationship between the vapor pressure of a liquid and its temperature is described by the Clausius-Clapeyron equation. By measuring the vapor pressure at various temperatures, the enthalpy of vaporization can be determined from the slope of a plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature.

-

Apparatus: A static or boiling-point apparatus to measure the vapor pressure of the liquid at different, precisely controlled temperatures.

-

3. Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC) is a common technique for measuring the heat capacity of liquids.

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The heat capacity is determined by comparing the heat flow to the sample with the heat flow to a known standard (e.g., sapphire) under the same conditions.

-

Apparatus: A differential scanning calorimeter, which contains two pans (one for the sample, one for a reference) situated in a furnace that can be heated or cooled at a controlled rate.

-

Procedure:

-

An empty sample pan is run as a baseline.

-

A standard material with a known heat capacity (e.g., sapphire) is run.

-

The sample of this compound is run under the same experimental conditions (heating rate, gas atmosphere).

-

The heat capacity of the sample is calculated by comparing the heat flow signals from the baseline, standard, and sample runs.

-

The diagram below illustrates a generalized workflow for the calorimetric determination of thermodynamic properties.

References

A Comprehensive Guide to the IUPAC Nomenclature of 4-Methyl-1,3-heptadiene Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereoisomerism and corresponding IUPAC nomenclature for the organic compound 4-Methyl-1,3-heptadiene. A systematic approach to applying the Cahn-Ingold-Prelog (CIP) priority rules for the assignment of absolute configuration at the chiral center and the geometric configuration of the double bond is presented. This document aims to serve as a definitive reference for the unambiguous naming of all stereoisomers of this molecule, a critical aspect in chemical synthesis, pharmacological studies, and regulatory documentation.

Structural Analysis and Identification of Stereogenic Centers

This compound possesses the molecular formula C₈H₁₄. Its structure consists of a seven-carbon chain with a methyl group at the fourth position and conjugated double bonds at the first and third positions.

Two stereogenic elements are present in the molecule:

-

A chiral center at the carbon atom C4, which is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a propenyl group. This gives rise to the possibility of R and S enantiomers.

-

A double bond between carbons C3 and C4 that can exhibit geometric isomerism. The substituents on C3 are a hydrogen and a vinyl group, while the substituents on C4 are a methyl group and an ethyl group. This allows for E and Z diastereomers.

The double bond between C1 and C2 has two hydrogen atoms attached to C1, and therefore cannot exhibit E/Z isomerism. Consequently, there are a total of 2 x 2 = 4 possible stereoisomers for this compound.

Assignment of Stereochemical Descriptors

The unambiguous naming of each stereoisomer requires the application of the Cahn-Ingold-Prelog (CIP) priority rules.

Experimental Protocols: Assigning Priorities

Protocol for Assigning Cahn-Ingold-Prelog Priorities:

-

Examine the atoms directly attached to the stereocenter or the double-bond carbon. The atom with the higher atomic number receives higher priority.

-

If there is a tie , move to the next atoms along each chain until a point of first difference is found. The chain with the atom of higher atomic number at the first point of difference receives higher priority.

-

Treat multiple bonds as multiple single bonds . A carbon atom double-bonded to another carbon is considered to be bonded to two carbon atoms. A carbon atom triple-bonded to another carbon is considered to be bonded to three carbon atoms.

Determination of R/S Configuration at the C4 Chiral Center

To assign the R or S configuration at C4, the four substituents are ranked according to the CIP rules:

-

-CH=CH₂ (vinyl group): The first carbon is attached to another carbon.

-

-CH₂CH₃ (ethyl group): The first carbon is attached to another carbon.

-

-CH₃ (methyl group): The first carbon is attached to three hydrogens.

-

-H (hydrogen): Lowest atomic number.

To differentiate between the vinyl and ethyl groups, we look at the next atoms. The vinyl group's first carbon is double-bonded to another carbon (treated as two carbon attachments), while the ethyl group's first carbon is single-bonded to another carbon and two hydrogens. Therefore, the vinyl group has higher priority than the ethyl group.

The final priority order is: -CH=CH₂ > -CH₂CH₃ > -CH₃ > -H .

To determine the R/S configuration, the molecule is oriented so that the lowest priority group (-H) is pointing away from the viewer. If the sequence from the highest to the lowest priority group (1 to 3) is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S.

Determination of E/Z Configuration at the C3=C4 Double Bond

To assign the E or Z configuration, the substituents on each carbon of the double bond are prioritized.

-

At C3: The vinyl group (-CH=CH₂) has a higher priority than the hydrogen atom (-H).

-

At C4: The ethyl group (-CH₂CH₃) has a higher priority than the methyl group (-CH₃).

If the two higher-priority groups are on the same side of the double bond, the configuration is Z (from the German zusammen, meaning together). If they are on opposite sides, the configuration is E (from the German entgegen, meaning opposite).

The Stereoisomers of this compound

Based on the possible combinations of the stereochemical descriptors, the four stereoisomers of this compound are:

| IUPAC Name | Configuration at C4 | Configuration at C3 |

| (3E,4R)-4-Methyl-1,3-heptadiene | R | E |

| (3E,4S)-4-Methyl-1,3-heptadiene | S | E |

| (3Z,4R)-4-Methyl-1,3-heptadiene | R | Z |

| (3Z,4S)-4-Methyl-1,3-heptadiene | S | Z |

Visualization of Stereoisomer Relationships

The logical relationship between the stereoisomers can be visualized as a decision tree, where each node represents a stereochemical choice.

The Elusive Natural Origins of 4-Methyl-1,3-heptadiene: A Review of Current Knowledge

Despite extensive investigation into the vast array of volatile organic compounds (VOCs) produced by terrestrial and marine life, current scientific literature does not identify any specific natural sources of 4-methyl-1,3-heptadiene. This technical overview addresses the current void in documented occurrences of this specific branched diene in plants, insects, or microorganisms, a notable contrast to the well-documented origins of many other structurally related natural products.

While the biosynthesis of a wide range of hydrocarbons and other volatile compounds is a subject of ongoing research, specific pathways leading to the formation of this compound have not been elucidated in any organism. Comprehensive searches of scientific databases for natural occurrences in essential oils, fruit and plant volatiles, and insect pheromones have failed to yield any documented instances of its isolation and identification from a natural source.

This lack of data precludes the development of a detailed technical guide on its natural sources, including quantitative data on its abundance and the experimental protocols for its extraction and characterization from any biological matrix.

General Principles of Unsaturated Hydrocarbon Biosynthesis

While information specific to this compound is unavailable, the biosynthesis of structurally similar unsaturated hydrocarbons in plants and insects generally follows established metabolic pathways. These pathways serve as a theoretical framework within which the potential for this compound biosynthesis could be considered.

Volatile organic compounds in plants are typically synthesized through several major pathways, including the shikimate, mevalonic acid (MVA), methylerythritol phosphate (B84403) (MEP), and lipoxygenase (LOX) pathways. The MEP and MVA pathways are responsible for the production of terpenoids, which are built from five-carbon isoprene (B109036) units. The LOX pathway, on the other hand, leads to the formation of "green leaf volatiles" from the oxidative cleavage of fatty acids.

In insects, the biosynthesis of pheromones and other signaling molecules often involves modifications of fatty acids or polyketide pathways. These processes can generate a diverse array of branched and unsaturated hydrocarbons.

A hypothetical biosynthetic pathway for an unsaturated, branched hydrocarbon like this compound could potentially originate from the modification of a fatty acid precursor. This would likely involve a series of enzymatic reactions including desaturation to introduce double bonds and methylation to add the methyl group. However, without any identified natural producer, this remains speculative.

Hypothetical Experimental Workflow for Investigation

For researchers interested in exploring the potential for undiscovered natural sources of this compound, a general experimental workflow can be proposed. This workflow is based on standard methodologies for the analysis of volatile organic compounds from biological samples.

Figure 1. A generalized workflow for the identification of novel volatile organic compounds from natural sources.

The Chemistry of 4-Methyl-1,3-heptadiene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of the chemistry of 4-Methyl-1,3-heptadiene. It covers the fundamental physicochemical properties, spectroscopic data, and potential synthetic routes. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by consolidating available information on this conjugated diene. While detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, this guide outlines plausible synthetic strategies based on established organic chemistry principles, providing a foundation for further research and development.

Introduction

This compound is a conjugated diene with the molecular formula C8H14.[1] Conjugated dienes are valuable building blocks in organic synthesis, known for their participation in various cycloaddition reactions, polymerizations, and other transformations. The presence of the methyl group and the specific arrangement of the double bonds in this compound can influence its reactivity and stereochemistry in these reactions. This guide aims to collate the known information about this compound and to propose logical synthetic pathways for its preparation.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. This data is compiled from various chemical databases.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C8H14 | [1] |

| Molecular Weight | 110.1968 g/mol | [1] |

| CAS Registry Number | 17603-57-5 | [1] |

| IUPAC Name | 4-methylhepta-1,3-diene | [4] |

| Synonyms | 1,3-Heptadiene, 4-methyl- | [1] |

| Stereoisomers | (E)-4-Methyl-1,3-heptadiene, cis,trans-4-Methyl-1,3-heptadiene | [1] |

| Kovats Retention Index | 800.4 (standard non-polar column) | [4] |

| Spectroscopic Data | Observations | Reference |

| Infrared (IR) Spectrum | A gas-phase IR spectrum is available in the NIST WebBook. | [3] |

| Mass Spectrum (MS) | Electron ionization mass spectral data is available. | [1] |

| 1H NMR Spectrum | Data for the related compound 4-Methyl-1,3-pentadiene is available. | [5] |

| 13C NMR Spectrum | Placeholder for data. | [4] |

Proposed Synthetic Routes and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are scarce in the surveyed literature. However, based on general principles of organic synthesis for conjugated dienes, several plausible routes can be proposed. Two common and effective methods for the formation of carbon-carbon double bonds, the Wittig reaction and the Grignard reaction followed by dehydration, are outlined below as hypothetical but experimentally sound procedures.

Synthesis via Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. For the synthesis of this compound, a plausible approach would involve the reaction of 2-pentanone with allylidenetriphenylphosphorane.

Proposed Experimental Protocol:

-

Preparation of the Phosphonium Ylide (Allylidenetriphenylphosphorane):

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine (B44618) (1.1 eq) and anhydrous diethyl ether.

-

To this suspension, add allyl bromide (1.0 eq) dropwise at room temperature.

-

Stir the mixture at room temperature for 24 hours to form the phosphonium salt.

-

Filter the resulting white precipitate, wash with anhydrous diethyl ether, and dry under vacuum.

-

To a suspension of the dried phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add a strong base such as n-butyllithium (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour to generate the ylide.

-

-

Wittig Reaction:

-

Cool the ylide solution to -78 °C.

-

Add 2-pentanone (1.0 eq) dissolved in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Synthesis via Grignard Reaction and Dehydration

Another viable route involves the addition of a Grignard reagent to an α,β-unsaturated aldehyde, followed by the dehydration of the resulting allylic alcohol. For the synthesis of this compound, the reaction of crotonaldehyde (B89634) with propylmagnesium bromide would be a suitable starting point.

Proposed Experimental Protocol:

-

Grignard Reaction:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1-bromopropane (B46711) (1.0 eq) in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.

-

Once the reaction has started, add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C.

-

Add a solution of crotonaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 4-methylhept-1-en-3-ol.

-

-

Dehydration of the Allylic Alcohol:

-

To the crude 4-methylhept-1-en-3-ol, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.

-

Heat the mixture and distill the resulting this compound as it is formed.

-

Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain the pure product.

-

Potential Reactions of this compound

As a conjugated diene, this compound is expected to undergo a variety of reactions characteristic of this functional group. These include electrophilic additions, cycloaddition reactions, and polymerizations.

Electrophilic Addition

Electrophilic addition to conjugated dienes can result in both 1,2- and 1,4-addition products. The ratio of these products is often dependent on the reaction conditions, such as temperature. For example, the addition of a hydrogen halide (HX) would proceed via a resonance-stabilized allylic carbocation intermediate.

Caption: Electrophilic addition to this compound.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. This compound can act as the diene in this reaction. The regioselectivity and stereoselectivity of the reaction would be influenced by the methyl group on the diene and any substituents on the dienophile.

Caption: Diels-Alder reaction of this compound.

Conclusion

This compound is a conjugated diene with potential applications in organic synthesis. This guide has summarized the available physicochemical and spectroscopic data for this compound. While specific, peer-reviewed synthetic procedures are not widely reported, this document provides detailed, plausible experimental protocols based on well-established synthetic methodologies. These proposed routes, including the Wittig reaction and a Grignard-based approach, offer a solid foundation for the laboratory preparation of this compound. Further research is warranted to optimize these synthetic pathways and to explore the full range of reactivity of this interesting diene.

References

- 1. 1,3-Diene synthesis by C-C coupling [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound [webbook.nist.gov]

- 4. (E)-1,3-Heptadiene, 4-methyl- | C8H14 | CID 5368944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN109824466B - Method for preparing 2-methyl-1, 3-pentadiene - Google Patents [patents.google.com]

Investigating the Reaction Mechanisms of 4-Methyl-1,3-heptadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reaction mechanisms of 4-methyl-1,3-heptadiene, a conjugated diene with significant potential in organic synthesis and as a building block for complex molecules. This document provides a detailed overview of its expected reactivity in key organic reactions, including ozonolysis, hydrohalogenation, and Diels-Alder cycloaddition. While specific quantitative kinetic and thermodynamic data for this compound are not extensively available in the current literature, this guide extrapolates from well-established principles of diene chemistry to predict its behavior and provides detailed experimental protocols for its investigation.

Core Reaction Mechanisms

This compound, as a conjugated diene, is characterized by its system of alternating double and single bonds. This conjugation leads to a delocalized π-electron system, which governs its reactivity. The primary modes of reaction involve electrophilic additions and pericyclic reactions.

Ozonolysis

Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. The reaction of this compound with ozone is expected to proceed via the Criegee mechanism, leading to the formation of aldehydes and ketones. Given the two double bonds in the molecule, complete ozonolysis will cleave the diene into three smaller carbonyl-containing fragments.

Reaction Pathway:

Caption: Ozonolysis mechanism of this compound.

Experimental Protocol: Ozonolysis of this compound

-

Dissolution: Dissolve this compound in an inert solvent such as dichloromethane (B109758) or methanol (B129727) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozone Generation: Generate ozone using a laboratory ozone generator.

-

Reaction: Bubble the ozone gas through the cooled solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.

-

Workup:

-

Reductive Workup: After completion, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone. Add a reducing agent such as zinc dust and water, or dimethyl sulfide (B99878) (DMS), to the flask. Allow the mixture to warm to room temperature and stir until the ozonide is completely reduced.

-

Oxidative Workup: For an oxidative workup, add hydrogen peroxide (H₂O₂) to the reaction mixture after purging the excess ozone.

-

-

Product Isolation and Analysis: Extract the products with a suitable organic solvent. Analyze the resulting aldehydes, ketones, or carboxylic acids using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Hydrohalogenation

The addition of hydrogen halides (HX) to a conjugated diene can result in two major products: the 1,2-adduct and the 1,4-adduct. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The distribution of these products is often temperature-dependent. At lower temperatures, the 1,2-adduct (kinetic product) is typically favored, while at higher temperatures, the more stable 1,4-adduct (thermodynamic product) predominates.

Reaction Pathway:

Caption: Hydrohalogenation of this compound.

Experimental Protocol: Hydrohalogenation of this compound

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable non-polar solvent like diethyl ether or pentane.

-

Temperature Control:

-

Kinetic Control: Cool the flask to a low temperature, typically between -80 °C and 0 °C, using an appropriate cooling bath.

-

Thermodynamic Control: Heat the reaction mixture to a higher temperature, for example, 40 °C or higher.

-

-

Reagent Addition: Slowly bubble gaseous hydrogen halide (e.g., HBr) through the solution or add a solution of the hydrogen halide in a non-reactive solvent.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or GC-MS.

-

Workup and Analysis: Once the reaction is complete, neutralize any excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the organic products, dry the organic layer, and remove the solvent. Analyze the product mixture by NMR and GC-MS to determine the ratio of the 1,2- and 1,4-addition products.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. This compound can act as the diene component. The stereochemistry of the diene and dienophile is retained in the product. The diene must adopt an s-cis conformation for the reaction to occur.

Reaction Pathway:

Caption: Diels-Alder reaction of this compound.

Experimental Protocol: Diels-Alder Reaction with this compound

-

Reactant Preparation: In a dry round-bottom flask, dissolve this compound and a suitable dienophile (e.g., maleic anhydride, N-phenylmaleimide) in a solvent such as toluene (B28343) or xylene.

-

Reaction Conditions: Heat the reaction mixture under reflux. The reaction time will vary depending on the reactivity of the dienophile.

-

Monitoring: Follow the disappearance of the reactants by TLC or GC.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may crystallize out of the solution. If not, remove the solvent under reduced pressure.

-

Purification and Characterization: Purify the crude product by recrystallization or column chromatography. Characterize the Diels-Alder adduct using NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and stereochemistry.

Quantitative Data Summary

Table 1: Illustrative Product Distribution in the Hydrohalogenation of this compound with HBr

| Temperature (°C) | 1,2-Adduct (%) | 1,4-Adduct (%) | Control Type |

| -80 | ~80 | ~20 | Kinetic |

| 40 | ~20 | ~80 | Thermodynamic |

Table 2: Illustrative Ozonolysis Products of this compound

| Workup Condition | Product 1 | Product 2 | Product 3 |

| Reductive (Zn/H₂O) | Formaldehyde | Butan-2-one | Propanal |

| Oxidative (H₂O₂) | Formic Acid | Butan-2-one | Propanoic Acid |

Experimental Workflows and Logic

The investigation of reaction mechanisms typically follows a structured workflow, from initial reaction setup to final product analysis and characterization.

Workflow for Investigating a Reaction Mechanism:

Caption: General experimental workflow for mechanism investigation.

Conclusion

This technical guide provides a foundational understanding of the expected reaction mechanisms of this compound based on established principles of organic chemistry. The provided experimental protocols offer a starting point for researchers to investigate these reactions in a laboratory setting. While specific quantitative data for this molecule remains a gap in the literature, the frameworks presented here for ozonolysis, hydrohalogenation, and Diels-Alder reactions will enable scientists and drug development professionals to predict its chemical behavior and design synthetic routes utilizing this versatile diene. Further experimental investigation is warranted to fully elucidate the kinetic and thermodynamic parameters of its reactions.

An In-depth Technical Guide to the Electron Density Distribution in 4-Methyl-1,3-heptadiene

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed analysis of the electron density distribution in 4-Methyl-1,3-heptadiene, a conjugated diene of interest in organic synthesis and material science. The electronic structure of this molecule is fundamental to understanding its reactivity, stability, and potential applications. In the absence of extensive experimental crystallographic data for this specific molecule, this guide leverages high-level computational chemistry methods to provide a robust theoretical model of its electronic properties. This approach is a standard and powerful tool in modern chemical research for predicting and understanding molecular behavior.

Introduction

This compound is a substituted conjugated diene. The arrangement of its double bonds and the presence of an electron-donating methyl group create a non-uniform distribution of electron density across the molecule. This distribution is critical in determining the molecule's reactivity, particularly in electrophilic additions and pericyclic reactions like the Diels-Alder reaction. Understanding the regions of high and low electron density allows for the prediction of reaction sites and the design of novel synthetic pathways.

This guide outlines the theoretical framework for understanding the electron density distribution in this compound, presents quantitative data derived from computational modeling, and provides a generalized experimental protocol for the determination of electron density in similar organic molecules.

Methodology

Computational Protocol: Density Functional Theory (DFT)

To investigate the electronic structure of this compound, a computational study using Density Functional Theory (DFT) is the chosen method. DFT provides a good balance between computational cost and accuracy for molecules of this size.

Workflow for Computational Analysis:

An In-depth Technical Guide to the Solubility of 4-Methyl-1,3-heptadiene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-1,3-heptadiene in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from the structurally similar C8 alkene, 1-octene (B94956), to provide reliable estimations. This document also outlines a standard experimental protocol for solubility determination and presents a logical workflow for solvent selection in relevant applications.

Introduction to this compound

This compound is an unsaturated hydrocarbon with the chemical formula C8H14. As a non-polar molecule, its solubility is primarily governed by the "like dissolves like" principle, indicating a higher affinity for non-polar organic solvents.[1][2] Understanding its solubility is crucial for various applications, including its use as a synthesis intermediate, in polymerization reactions, and for its purification and isolation.

Estimated Solubility Data

| Solvent | Solvent Class | Qualitative/Semi-Quantitative Solubility of 1-Octene |

| Hexane | Non-polar Aliphatic | Highly Soluble/Miscible[1][3] |

| Toluene | Aromatic | Miscible |

| Benzene | Aromatic | Soluble |

| Diethyl Ether | Ether | Miscible[3][4] |

| Chloroform | Halogenated | Soluble[3] |

| Dichloromethane | Halogenated | Highly Soluble[1] |

| Acetone | Ketone | Soluble/Miscible[3][5] |

| Ethanol | Polar Protic (Alcohol) | Miscible[3][4] |

| Water | Polar Protic | Insoluble[1][6] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a solvent.[7] This protocol details the steps for determining the solubility of a liquid solute, such as this compound, in an organic solvent.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: In a sealed glass vial, add an excess amount of this compound to a known volume of the organic solvent. The presence of a distinct solute phase ensures that the solution is saturated.

-

Equilibration: Place the vial in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[8]

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand, permitting the separation of the undissolved solute from the saturated solution. To ensure complete separation of any micro-droplets, the mixture should be centrifuged at a high speed or filtered through a solvent-compatible syringe filter.[9]

-

Sample Dilution: Carefully extract a known aliquot of the clear, saturated supernatant and dilute it gravimetrically or volumetrically with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the chosen solvent, typically expressed in g/L, mol/L, or mg/mL, based on the measured concentration and the dilution factor.

Visualization of a Relevant Workflow

Given that this compound is a simple hydrocarbon not involved in biological signaling pathways, a more relevant visualization is a workflow diagram for solvent selection in an organic chemistry context, such as for a purification process like crystallization or extraction.[10][11]

Caption: A logical workflow for selecting an appropriate solvent for the purification of an organic compound.

Conclusion

This technical guide has provided an in-depth overview of the solubility of this compound in organic solvents, leveraging data from a close structural analog to offer valuable estimations. The outlined experimental protocol for the shake-flask method provides a robust framework for researchers to determine precise solubility data. The included solvent selection workflow offers a systematic approach for the practical application of this solubility knowledge in a laboratory setting. This information is intended to support researchers, scientists, and drug development professionals in their work with this and similar non-polar organic compounds.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1-Octene [chembk.com]

- 3. 1-OCTENE | 111-66-0 [chemicalbook.com]

- 4. 1-Octene | C8H16 | CID 8125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. you-iggy.com [you-iggy.com]

- 6. qchem.com.qa [qchem.com.qa]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. quora.com [quora.com]

- 9. enamine.net [enamine.net]

- 10. physics.emu.edu.tr [physics.emu.edu.tr]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Diels-Alder Reaction using 4-Methyl-1,3-heptadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings.[1] This reaction occurs between a conjugated diene and a dienophile, forming a new cyclohexene (B86901) derivative through a concerted mechanism.[1] The regioselectivity and stereoselectivity of the Diels-Alder reaction make it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] This document provides a detailed protocol for a representative Diels-Alder reaction using 4-Methyl-1,3-heptadiene as the diene and maleic anhydride (B1165640) as the dienophile.

Normal-demand Diels-Alder reactions are typically facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[2] this compound possesses an electron-donating methyl group, which enhances its reactivity as a diene. For the reaction to occur, the diene must be in the s-cis conformation.[3] Maleic anhydride is a highly reactive dienophile due to the presence of two electron-withdrawing carbonyl groups.[4]

Reaction Scheme

This compound + Maleic Anhydride → 4-methyl-3-propyl-cyclohex-4-ene-1,2-dicarboxylic anhydride

Data Presentation

Table 1: Reactant Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Diene | This compound | 17603-57-5 | C₈H₁₄ | 110.20[5] |

| Dienophile | Maleic Anhydride | 108-31-6 | C₄H₂O₃ | 98.06 |

Table 2: Representative Reaction Parameters and Expected Outcomes

| Parameter | Value | Notes |

| Stoichiometry | ||

| This compound | 1.0 eq | Limiting Reagent |

| Maleic Anhydride | 1.1 eq | |

| Reaction Conditions | ||

| Solvent | Toluene (B28343) or Xylene | High boiling point allows for necessary thermal conditions.[4][6] |

| Temperature | Reflux (approx. 110-140 °C) | To overcome the activation energy barrier. |

| Reaction Time | 2-4 hours | Monitor by TLC for consumption of starting material. |

| Work-up & Purification | ||

| Procedure | Cooling, Crystallization, Filtration | The product is expected to be a solid at room temperature. |

| Purification Method | Recrystallization | From a suitable solvent system (e.g., xylene/petroleum ether).[7] |

| Expected Product | ||

| Product Name | 4-methyl-3-propyl-cyclohex-4-ene-1,2-dicarboxylic anhydride | |

| Molecular Formula | C₁₂H₁₆O₃ | |

| Molecular Weight | 208.25 g/mol | |

| Expected Yield | 70-90% | Based on similar Diels-Alder reactions. |

| Expected Appearance | Colorless or white crystalline solid.[7] |

Experimental Protocol

Materials and Reagents

-

This compound (ensure purity, may require distillation if stored for a long time)

-

Maleic Anhydride

-

Toluene or Xylene (anhydrous)

-

Petroleum Ether or Hexane (B92381) (for recrystallization)

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Glassware for filtration (Büchner funnel, filter flask)

-

Ice bath

-

TLC plates (silica gel), chamber, and appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate)

-

UV lamp for TLC visualization

-

Melting point apparatus

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Maleic anhydride is corrosive and a respiratory irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Toluene and xylene are flammable and toxic. Avoid inhalation of vapors and contact with skin.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (e.g., 5.4 g, 55 mmol, 1.1 eq).

-

Add 40 mL of anhydrous toluene (or xylene).

-

In a separate container, weigh out this compound (e.g., 5.5 g, 50 mmol, 1.0 eq).

-

Add the diene to the flask containing the maleic anhydride solution.

-

Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.[8]

-

-

Reaction:

-

Heat the reaction mixture to reflux using a heating mantle or oil bath, while stirring continuously.[4]

-

Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

To monitor by TLC, take a small aliquot of the reaction mixture and spot it on a TLC plate alongside the starting materials. The disappearance of the limiting reagent spot indicates the completion of the reaction.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the heating source and allow the flask to cool to room temperature.

-

Cool the flask further in an ice bath for 15-20 minutes to induce crystallization of the product.[4]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[8]

-

Wash the collected crystals with a small amount of cold petroleum ether or hexane to remove any residual solvent and unreacted starting material.

-

-

Purification:

-

The crude product can be purified by recrystallization.

-

Transfer the solid to a clean Erlenmeyer flask.

-

Add a minimal amount of hot toluene or xylene to dissolve the solid completely.[7]

-

Slowly add petroleum ether until the solution becomes slightly cloudy.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry them thoroughly.

-

-

Characterization:

-

Determine the mass of the dried product and calculate the percentage yield.

-

Measure the melting point of the purified product. A sharp melting point range is indicative of high purity.[7]

-

Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure of the Diels-Alder adduct.

-

Mandatory Visualization

Caption: Workflow for the Diels-Alder reaction.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Diels-Alder Reaction [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. This compound [webbook.nist.gov]

- 6. vernier.com [vernier.com]

- 7. m.youtube.com [m.youtube.com]

- 8. web.mnstate.edu [web.mnstate.edu]

Application Notes and Protocols for 4-Methyl-1,3-heptadiene and Structurally Related Dienes in Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and stereocontrolled method for the formation of six-membered rings. This [4+2] cycloaddition between a conjugated diene and a dienophile is widely utilized in the synthesis of complex molecules, including natural products and pharmaceutical agents. 4-Methyl-1,3-heptadiene, a substituted conjugated diene, possesses the requisite electronic and structural features to participate in such cycloaddition reactions, offering a route to a variety of substituted cyclohexene (B86901) derivatives.